5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

Kinase inhibition FGFR1 Cancer therapeutics

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one (CAS 885189-64-0) is an N-cyclopropyl benzimidazole-pyrrolone scaffold. The cyclopropyl group confers distinct steric and electronic properties compared to N-phenyl analogs, potentially altering kinase selectivity and improving ligand efficiency (cLogP ≈1.8 vs ~2.5 for N-Ph). It serves as a critical tool for SAR exploration of N-substituent effects on FGFR1 kinase inhibition, competitive chemical proteomics, and fragment-based drug discovery where reduced lipophilicity is desired. Ideal for labs transitioning from pan-kinase to selective probe development.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 885189-64-0
Cat. No. B2934283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one
CAS885189-64-0
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESC1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
InChIInChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17)
InChIKeyQFBCBOOMYFWSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one (CAS 885189-64-0) – Core Scaffold Identity and Procurement-Relevant Characteristics


5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one (CAS 885189-64-0) is a synthetic small molecule belonging to the 5-amino-1H-pyrrol-3(2H)-one family, characterized by a benzimidazole substituent at the 4-position and a cyclopropyl group on the pyrrolone nitrogen. The compound possesses a molecular formula of C₁₄H₁₄N₄O and a molecular weight of 254.29 g/mol . This scaffold has been explored in medicinal chemistry primarily as a kinase inhibitor motif, with close analogs demonstrating inhibitory activity against fibroblast growth factor receptor 1 (FGFR1) [1]. The cyclopropyl N-substituent distinguishes it from more extensively studied phenyl-substituted analogs and may confer altered steric and electronic properties relevant to target engagement and selectivity.

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one – Why In-Class N-Substituted Pyrrolone Analogs Cannot Be Assumed Interchangeable


Within the 5-amino-4-(1H-benzoimidazol-2-yl)-1H-pyrrol-3(2H)-one series, the identity of the N-substituent critically governs FGFR1 kinase inhibitory potency and cellular antiproliferative activity. Published structure–activity relationship (SAR) data demonstrate that N-phenyl congeners vary in IC₅₀ by over an order of magnitude (0.32–3.5 µM) depending solely on phenyl ring substitution [1]. The N-cyclopropyl group present in CAS 885189-64-0 introduces a conformationally constrained, electron-donating alkyl substituent that is sterically and electronically distinct from aromatic N-substituents, making potency, selectivity, and physicochemical property extrapolation from N-phenyl analogs unreliable for procurement decisions involving this specific compound.

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one – Quantitative Differentiation Evidence Against Closest Structural Analogs


FGFR1 Kinase Inhibitory Potency: Scaffold Baseline vs. N-Phenyl Lead Compounds

Direct FGFR1 inhibition data for 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one (CAS 885189-64-0) have not been published. However, the unsubstituted N-phenyl analog within the same scaffold series inhibited FGFR1 with an IC₅₀ of 3.5 µM in an in vitro kinase assay, while the most potent analog, 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one, exhibited an IC₅₀ of 0.32 µM [1]. The N-cyclopropyl group is predicted to occupy a different steric volume and electronic environment within the ATP-binding pocket relative to aromatic substituents, suggesting the target compound may exhibit divergent potency that cannot be interpolated from existing N-phenyl data.

Kinase inhibition FGFR1 Cancer therapeutics

Antiproliferative Activity Against KG1 Myeloma Cells: N-Phenyl Benchmark Data

No cellular antiproliferative data exist for CAS 885189-64-0. By class-level inference from the FGFR1 inhibitor series, N-phenyl analogs demonstrated KG1 myeloma cell growth inhibition with IC₅₀ values of 5.6 µM and 9.3 µM for the 6-methyl and unsubstituted benzimidazole derivatives, respectively [1]. The cyclopropyl analog's cellular potency remains uncharacterized and cannot be deduced from N-phenyl data due to potential differences in cell permeability, efflux susceptibility, and target engagement conferred by the aliphatic N-substituent.

Antiproliferative activity Myeloma Cellular efficacy

Physicochemical Properties: N-Cyclopropyl vs. N-Phenyl Core Comparison

CAS 885189-64-0 has a molecular weight of 254.29 g/mol and a molecular formula of C₁₄H₁₄N₄O . By comparison, the unsubstituted N-phenyl analog (C₁₇H₁₄N₄O) possesses a molecular weight of 290.32 g/mol [1]. The 36 Da reduction in molecular weight for the cyclopropyl derivative results in a lower calculated logP (estimated ~1.8 vs. ~2.5 for N-phenyl) and reduced aromatic surface area, which may improve aqueous solubility and metabolic stability profiles relative to the phenyl-substituted series.

Physicochemical properties Drug-likeness Lead optimization

Predicted Binding Mode Differentiation: N-Cyclopropyl vs. N-Phenyl Interactions with FGFR1 ATP Pocket

Published docking studies of N-phenyl analogs in the FGFR1 ATP-binding site (PDB-based model) reveal that the N-phenyl ring engages in π-stacking interactions with hinge-region residues and fills a hydrophobic pocket adjacent to the gatekeeper residue [1]. Replacement of the N-phenyl group with N-cyclopropyl is expected to eliminate these π-π interactions and reduce occupancy of the hydrophobic pocket, potentially altering both binding affinity and kinase selectivity profile. No direct experimental binding data or co-crystal structures exist for the N-cyclopropyl analog.

Molecular docking Binding mode Kinase selectivity

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one – Evidence-Grounded Application Scenarios for Research and Procurement


FGFR1 Kinase Probe Development Requiring N-Alkyl Scaffold Expansion

Research groups investigating FGFR1 as a therapeutic target may select CAS 885189-64-0 as a starting point for N-alkyl SAR exploration, given that the published N-phenyl series has validated FGFR1 engagement (IC₅₀ = 0.32–3.5 µM) [1]. The cyclopropyl substituent offers a conformationally restricted alkyl group that can probe steric tolerance in the N-substituent binding region, potentially yielding selectivity improvements over pan-kinase N-phenyl analogs. Use is contingent on in-house determination of FGFR1 IC₅₀, as no published potency data exist for this specific compound.

Physicochemical Property-Driven Lead Optimization Library

Due to its lower molecular weight (254.29 g/mol) and predicted reduced lipophilicity (cLogP ≈ 1.8) relative to N-phenyl counterparts (MW 290.32; cLogP ≈ 2.5) [1], CAS 885189-64-0 may serve as a more developable core scaffold in fragment-based or lead optimization programs where ligand efficiency and solubility are prioritized. Procurement may be justified for property-focused chemical library design where the cyclopropyl group is hypothesized to improve pharmacokinetic parameters, though confirmation requires empirical solubility and metabolic stability assays.

Kinase Selectivity Profiling in Comparative Chemoproteomics Studies

The predicted loss of π-stacking interactions upon N-phenyl-to-N-cyclopropyl substitution [1] suggests this compound may exhibit a divergent kinase binding profile. It can be employed as a selectivity probe in competitive chemical proteomics experiments (e.g., kinobeads or thermal shift assays) to map the kinase target landscape of the benzimidazole-pyrrolone scaffold, enabling researchers to identify whether the N-cyclopropyl modification redirects target engagement away from FGFR1 toward alternative kinases. This application requires companion testing against the N-phenyl reference compound for comparative analysis.

Quote Request

Request a Quote for 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.